molecular formula C13H11ClN2O4S B056207 Pyrithiobac CAS No. 123342-93-8

Pyrithiobac

Cat. No. B056207
CAS RN: 123342-93-8
M. Wt: 326.76 g/mol
InChI Key: QEGVVEOAVNHRAA-UHFFFAOYSA-N
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Description

Pyrithiobac-sodium, also known as PE350, is a carboxyphenylthiodimethoxypyrimidine derivative. It was patented by Kumiai Chemical Industry Co., Ltd. and Ihara Chemical Industry Co., Ltd. as a herbicide and is commercialized for use in cotton cultivation .


Synthesis Analysis

Pyrithiobac-sodium is synthesized by taking 2-chloro-4, 6-dimethoxypyrimidine as a raw material to directly react with 2-chloro-6-mercaptobenzoic acid under the action of a solvent, inorganic base, and an alkyl sodium sulfinate catalyst . Another method involves the oxidation of 4,6-dimethoxy- [2- 14 C]-2-methylmercaptopyrimidine .


Molecular Structure Analysis

The molecular formula of Pyrithiobac is C13H11ClN2O4S. Its average mass is 326.755 Da and its monoisotopic mass is 326.012817 Da .


Chemical Reactions Analysis

Pyrithiobac may not be directly analyzed by GC, but must be derivatized. A reagent that works reasonably well is diazomethane, which methylates the carboxylic acid on pyrithiobac .


Physical And Chemical Properties Analysis

Pyrithiobac-sodium has a high aqueous solubility, is semi-volatile, and based on its chemical properties, it is very mobile and has a high potential to leach to groundwater .

Mechanism of Action

Target of Action

Pyrithiobac primarily targets the enzyme Acetolactate Synthase (ALS) . ALS plays a crucial role in the synthesis of branched-chain amino acids, which are essential for plant growth and development .

Mode of Action

Pyrithiobac is a post-emergence herbicide that inhibits the activity of ALS . By inhibiting ALS, pyrithiobac prevents the synthesis of essential amino acids, leading to the cessation of cell division . This inhibition disrupts protein synthesis and plant growth, eventually leading to the death of the plant .

Biochemical Pathways

The primary biochemical pathway affected by pyrithiobac is the synthesis of branched-chain amino acids . ALS is the first enzyme in this pathway, and its inhibition by pyrithiobac disrupts the entire process. The lack of these essential amino acids halts protein synthesis, leading to the cessation of cell division and plant growth .

Pharmacokinetics

Pyrithiobac has a high aqueous solubility and is semi-volatile . These properties make it very mobile and give it a high potential to leach into groundwater . It is generally moderately persistent in soil systems but tends to be non-persistent in aquatic systems . These characteristics influence the compound’s bioavailability in the environment.

Result of Action

The primary result of pyrithiobac’s action is the death of the plant. By inhibiting the synthesis of essential amino acids and proteins, pyrithiobac disrupts cell division and plant growth . This leads to tissue death and, ultimately, the death of the plant .

Action Environment

The effectiveness of pyrithiobac can be influenced by environmental factors. For instance, its high aqueous solubility and semi-volatile nature can lead to leaching into groundwater, affecting its availability in the soil . Moreover, it is moderately persistent in soil systems but tends to be non-persistent in aquatic systems, which can influence its long-term efficacy . Additionally, certain environmental conditions, such as temperature and rainfall, can affect the uptake and effectiveness of pyrithiobac .

Safety and Hazards

Pyrithiobac-sodium is classified as very toxic to aquatic life with long-lasting effects . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

While Pyrithiobac-sodium is effective against many types of weeds, there is ongoing research to understand its thermal limitations and how these might be overcome to improve its efficacy .

properties

IUPAC Name

2-chloro-6-(4,6-dimethoxypyrimidin-2-yl)sulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O4S/c1-19-9-6-10(20-2)16-13(15-9)21-8-5-3-4-7(14)11(8)12(17)18/h3-6H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEGVVEOAVNHRAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)SC2=C(C(=CC=C2)Cl)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3037703
Record name Pyrithiobac
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrithiobac

CAS RN

123342-93-8
Record name Pyrithiobac [ISO]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrithiobac
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-6-(4,6-dimethoxypyrimidin-2-yl)sulfanylbenzoic acid
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Record name PYRITHIOBAC
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

5.0 g of 2-amino-6-chlorobenzoic acid hydrochloride was converted to a diazonium salt with 2.3 g of sodium nitrite and concentrated hydrochloric acid. Then, this diazonium salt was gradually dropwise added to a solution comprising 4.8 g of 4,6-dimethoxy-2-mercaptopyrimidine, 2.4 g of sodium hydroxide and 40 ml of water at 0° C. After completion of the dropwise addition, the mixture was stirred at room temperature for 2 hours to complete the reaction. Concentrated hydrochloric acid was added to the reaction solution, and then, the mixture was extracted with ethyl acetate. The extract was dried, and then the solvent was distilled off under reduced pressure. The residue thereby obtained was purified by column chromatography to obtain 1.8 g of 2-chloro-6-[(4,6-dimethoxypyrimidin-2-yl)thio]benzoic acid as ocher powder. Melting point: 148°-151° C.
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Synthesis routes and methods IV

Procedure details

A solution of 1.4 grams (0.007 mole) of 6-chloro-2-mercaptobenzoic acid in 50 mL of dimethylformamide was stirred, and 0.6 gram (0.01 mole) of 60% sodium hydride in mineral oil was added in two portions during a 3 minute period. After this time the reaction mixture was stirred for 30 minutes, and 1.6 grams (0.007 mole) of 4,6-dimethoxy-2-methylsulfonylpyrimidine (prepared as in Example 1, Steps A-C) was added. Upon completion of addition, the reaction mixture was stirred for about 60 hours. After this time the reaction mixture was poured into 150 mL of an aqueous solution saturated with sodium chloride. Water, 50 mL, was added, and the mixture was extracted with three 70 mL portions of ethyl acetate. The combined extracts were evaporated under reduced pressure, leaving no residue. The aqueous layer was cooled and acidified to pH 2 with aqueous 3N hydrochloric acid. The mixture was reextracted with three 70 mL portions of ethyl acetate. The combined extracts were washed with four 50 mL portions of an aqueous solution saturated with sodium chloride. The organic layer was concentrated under reduced pressure to a residue. The residue was subjected to two purifications by column chromatography on silica gel. Elution for the first purification was accomplished using 10% methanol in methylene chloride, and with 33% acetone in methylene chloride for the second purification. The yield of 6-chloro-2-(4,6-dimethoxypyrimidin-2-ylthio)benzoic acid was 0.3 gram. The nmr spectrum was consistent with the proposed structure.
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Synthesis routes and methods V

Procedure details

5.0 g of 2-amino-6-chlorobenzoic acid hydrochloride was converted to a diazonium salt with 2.3 g of sodium nitride and concentrated hydrochloric acid. Then, this diazonium salt was gradually dropwise added to a solution comprising 4.8 g of 4,6-dimethoxy-2-mercaptopyrimidine, 2.4 g of sodium hydroxide and 40 ml of water at 0° C. After completion of the dropwise addition, the mixture was stirred at room temperature for 2 hours to complete the reaction. Concentrated hydrochloric acid was added to the reaction solution, and then, the mixture was extracted with ethyl acetate. The extract was dried, and then the solvent was distilled off under reduced pressure. The residue thereby obtained was purified by column chromatography to obtain 1.8 g of the desired compound as ocher powder.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Pyrithiobac
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Q & A

Q1: What is the mechanism of action of pyrithiobac?

A1: Pyrithiobac is an acetolactate synthase (ALS) inhibitor. [, , , , , ] ALS is a key enzyme involved in the biosynthesis of essential amino acids (valine, leucine, and isoleucine) in plants. [, , , , , ] By inhibiting ALS, pyrithiobac disrupts amino acid production, ultimately leading to plant death. [, , , , , ]

Q2: How does temperature affect pyrithiobac efficacy?

A3: Research suggests that pyrithiobac efficacy can be influenced by temperature. [, ] Cooler temperatures during or shortly after application may increase the potential for injury to cotton and potentially reduce weed control. [, ] The "thermal application range" (TAR) for pyrithiobac has been proposed to define optimal temperatures for effective weed control and minimal crop injury. []

Q3: Can soil moisture influence pyrithiobac activity?

A4: Yes, soil moisture can affect pyrithiobac activity. [] Studies show that velvetleaf, a common cotton weed, is less susceptible to pyrithiobac in drier soils. [] This may be attributed to reduced absorption and translocation of the herbicide under dry conditions. []

Q4: What is the molecular formula and weight of pyrithiobac?

A5: The molecular formula of pyrithiobac is C14H13ClN2O4S. Its molecular weight is 340.78 g/mol. [, ]

Q5: Can pyrithiobac be mixed with other herbicides?

A6: Pyrithiobac can be tank-mixed with certain herbicides for broader weed control, but antagonistic interactions may occur with some combinations. [, , , , , , ] For example, mixing pyrithiobac with some graminicides may reduce grass control, [, ] while adding MSMA to pyrithiobac can improve control of certain weeds like sicklepod. [, ]

Q6: Is there a risk of pyrithiobac interacting with insecticides?

A7: Studies have investigated the potential for interactions between pyrithiobac and various insecticides applied to cotton. [, , ] While some minor interactions have been observed, most research indicates that pyrithiobac does not significantly affect insecticide efficacy or cotton response when co-applied with common insecticides. [, , ]

Q7: Are there weeds resistant to pyrithiobac?

A9: Yes, cases of pyrithiobac resistance in weeds have been documented. [, , ] Palmer amaranth, a particularly troublesome weed in cotton, has developed resistance to both pyrithiobac and glyphosate. [, , ] This resistance is often linked to target-site mutations in the ALS gene, leading to reduced herbicide binding and efficacy. [, ]

Q8: Does pyrithiobac resistance confer cross-resistance to other herbicides?

A10: Resistance to pyrithiobac can lead to cross-resistance to other ALS-inhibiting herbicides from different chemical classes. [] This is because mutations in the ALS gene can reduce binding affinity for a range of ALS inhibitors, even those with distinct chemical structures. []

Q9: What analytical methods are used to quantify pyrithiobac?

A11: Several analytical methods have been developed for the detection and quantification of pyrithiobac, including gas chromatography-mass spectrometry (GC-MS) and enzyme-linked immunosorbent assay (ELISA). [] ELISA offers a sensitive and cost-effective alternative to conventional methods like GC-MS for monitoring pyrithiobac residues in soil. []

Q10: How does pyrithiobac degrade in the environment?

A12: Pyrithiobac can degrade in the environment through various processes, including microbial degradation and photolysis. [] Its degradation rate is influenced by factors such as soil type, pH, temperature, and moisture. []

Q11: What is the environmental impact of pyrithiobac?

A13: While pyrithiobac is effective for weed control in cotton, its low adsorption to soil and potential for leaching raise concerns about its impact on water resources. [, ] Studies on its mobility in soil are crucial to assess the risk of contamination and develop strategies to mitigate negative environmental consequences. [, ]

Q12: Are there alternative weed control methods for cotton?

A14: Yes, several alternatives to pyrithiobac exist for weed management in cotton, including other herbicides with different modes of action, cultural practices (e.g., crop rotation, cover crops), and mechanical weed control. [, , , ] Integrated weed management strategies combining different methods are recommended to minimize herbicide reliance and prevent resistance development. [, , , ]

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